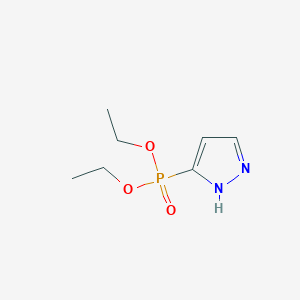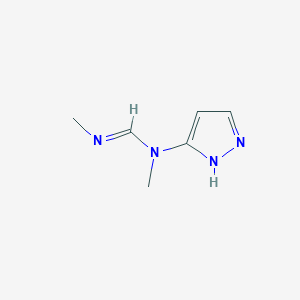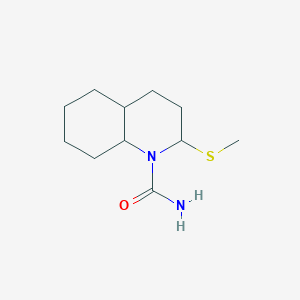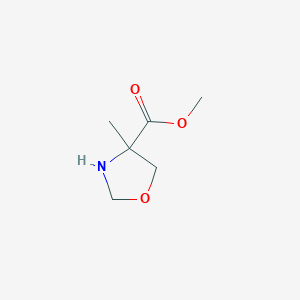
Methyl 4-methyloxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyloxazolidine-4-carboxylate is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-methyloxazolidine-4-carboxylate can be synthesized through an aldol-type condensation reaction. This involves the reaction of a bis(aminoacidato)metal(II) complex with formaldehyde or an aldehyde, resulting in the hydroxyalkylation of the amino nitrogen and/or the α-carbon of the chelated amino acid. The condensation of adjacent hydroxyalkyl groups on the amino acid then leads to the formation of the oxazolidine ring .
Industrial Production Methods
In an industrial setting, the preparation of this compound typically involves the use of aqueous formaldehyde and a suitable catalyst under controlled pH conditions. For example, aqueous formaldehyde can be added to a solid precursor, and the pH of the solution is adjusted to pH 6–7 with the addition of aqueous sodium bicarbonate .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-methyloxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 4-methyloxazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyloxazolidine-4-carboxylate: Similar in structure but lacks the methyl ester group.
Oxazolidinones: A class of compounds with similar ring structures but different substituents.
Thiazoles: Another class of heterocyclic compounds with sulfur instead of oxygen in the ring.
Uniqueness
Methyl 4-methyloxazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
methyl 4-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-10-4-7-6/h7H,3-4H2,1-2H3 |
Clave InChI |
XCXDVTVNAHGBBF-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





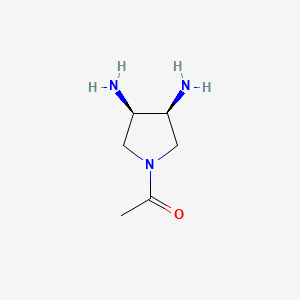
![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)

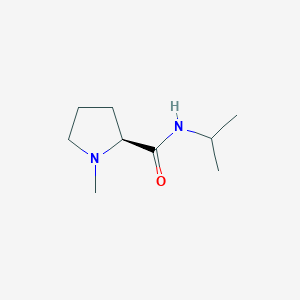
![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
![2-Acetylbenzo[d]oxazole-6-carbonitrile](/img/structure/B12871556.png)
